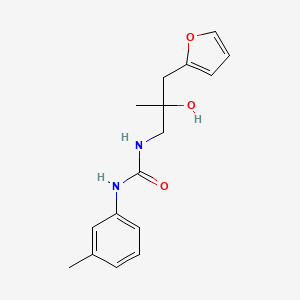
N-(2,5-dimethylphenyl)-2-((4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
A study on the crystal structure of a capsaicinoid compound reveals insights into the spatial arrangement of its molecular components, which is crucial for understanding the compound's interaction with biological receptors and its potential therapeutic applications. The study found that the vanilloid, amide, and dimethylphenyl groups of the compound are nearly perpendicular to one another, suggesting a specific orientation that could influence its biological activity (N. Park, I. Park, J. C. Lee, Y. B. Kim, 1995).
Antimicrobial Activity
Novel thiazole derivatives incorporating a pyrazole moiety have been synthesized and shown to exhibit significant antibacterial and antifungal activities. This suggests that similar compounds could be explored for their potential as antimicrobial agents, offering a new avenue for the development of treatments against infectious diseases (G. Saravanan, V. Alagarsamy, T. G. V. Pavitra, G. Kumar, Y. Savithri, L. Naresh, P. Avinash, 2010).
Antioxidant Activity
A study on coordination complexes constructed from pyrazole-acetamide derivatives highlighted their significant antioxidant activity. This research implies that compounds with similar structural features may possess antioxidant properties, which are valuable for preventing oxidative stress-related diseases (K. Chkirate, S. Fettach, K. Karrouchi, N. K. Sebbar, E. Essassi, J. Mague, S. Radi, M. Faouzi, N. N. Adarsh, Y. Garcia, 2019).
Synthesis and Characterization
The synthesis and characterization of related compounds play a critical role in understanding their properties and potential applications. For example, the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for the synthesis of antimalarial drugs, showcases the importance of chemical modifications in drug development (Deepali B Magadum, G. Yadav, 2018).
Hydrogen Bonding and Self-Assembly
The effect of hydrogen bonding on the self-assembly process of coordination complexes suggests that similar compounds might exhibit unique self-assembling behaviors. This property is crucial for the development of nanomaterials and molecular devices, indicating a potential application in nanotechnology and material science (K. Chkirate, S. Fettach, K. Karrouchi, N. K. Sebbar, E. Essassi, J. Mague, S. Radi, M. Faouzi, N. N. Adarsh, Y. Garcia, 2019).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-14-4-5-15(2)18(12-14)23-19(25)13-28-20-21(26)24(11-10-22-20)16-6-8-17(27-3)9-7-16/h4-12H,13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRJEWQUCBVSJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


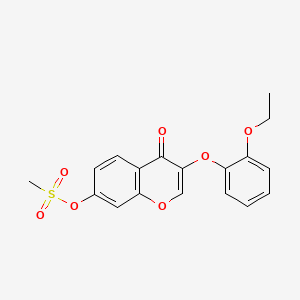

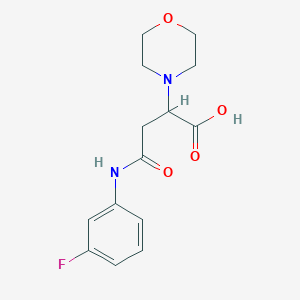
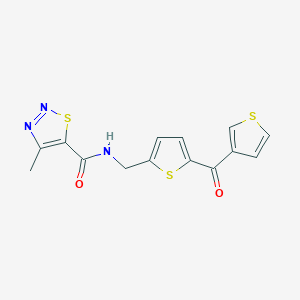

![5-[5-(4-Bromophenyl)-3-(2-chloro-7-ethoxyquinolin-3-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2776510.png)
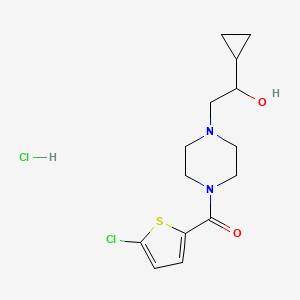
![Ethyl 4-(4-ethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2776513.png)
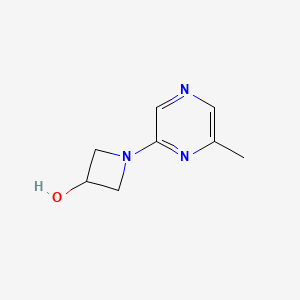
![N-[(1-Benzylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2776516.png)
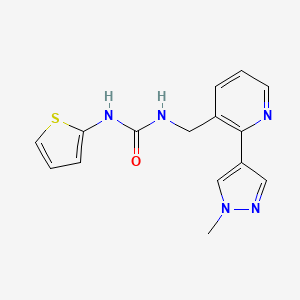
![(4Z)-12-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(2-methoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2776520.png)
